![molecular formula C9H9BrN2O B2717594 5-amino-6-bromo-2,3-dihydro-1H-isoindole-2-carbaldehyde CAS No. 1306604-50-1](/img/structure/B2717594.png)
5-amino-6-bromo-2,3-dihydro-1H-isoindole-2-carbaldehyde
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Overview
Description
5-amino-6-bromo-2,3-dihydro-1H-isoindole-2-carbaldehyde is a chemical compound with the CAS Number: 1306604-50-1 . It is used for pharmaceutical testing and is a basic building block for making protein degrader library .
Synthesis Analysis
A basic synthesis method for this compound involves starting with isoindoline-1,3-dione, undergoing acid-catalyzed, amide reaction, and bromination reaction steps .Molecular Structure Analysis
The molecular formula of this compound is C9H9BrN2O . The structure is based on the isoindole backbone, which is a heterocyclic system .Chemical Reactions Analysis
This compound allows rapid conjugation with carboxyl linkers due to the presence of an amine group via peptide coupling reactions. It is also amenable for linker attachment via reductive amination .Scientific Research Applications
Antiviral Activity
Indole derivatives have demonstrated promising antiviral properties. For instance:
- 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were investigated as antiviral agents. Among them, methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate exhibited inhibitory activity against influenza A with an IC50 of 7.53 μmol/L and a high selectivity index (SI) value of 17.1 against CoxB3 virus .
Anti-HIV Potential
This compound’s structure suggests potential as an activator of E3 ligase , which ubiquitinylates proteins for proteolysis. Further derivatization by substituting fluorine or bromine could enhance its anti-HIV properties .
Antiproliferative Activity
The 7-amino-5-(1H-indol-3-yl)-6-isocyano-1H-pyrano[2,3-d]pyrimidine-2,4(3H,5H)-diones and 7-amino-5-(1H-indol-3-yl)-6-isocyano-2-thioxo-1H-pyrano[2,3-d]pyrimidine-2,4(3H,5H)-diones derivatives exhibit antiproliferative activity .
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, play a significant role in cell biology . They are often used as biologically active compounds for the treatment of various disorders in the human body .
Mode of Action
It is known that indole derivatives bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, affecting a broad range of biochemical pathways .
Result of Action
Indole derivatives are known to have diverse biological activities, suggesting that they may have a wide range of molecular and cellular effects .
Safety and Hazards
Due to a lack of specific toxicity and safety data, the toxicity and risk assessment of this compound are not clear . When handling this compound, general laboratory safety standards should be followed, including wearing appropriate personal protective equipment (such as lab gloves, safety glasses, etc.), avoiding skin contact, and inhalation of aerosols .
Future Directions
properties
IUPAC Name |
5-amino-6-bromo-1,3-dihydroisoindole-2-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2O/c10-8-1-6-3-12(5-13)4-7(6)2-9(8)11/h1-2,5H,3-4,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTQZAXFFWGTIMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC(=C(C=C2CN1C=O)Br)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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